
2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, fused with a pyridine ring. The presence of these heteroatoms and the unique structural arrangement contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mecanismo De Acción
The mechanism of action of 2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide: This compound shares a similar core structure but differs in the substituents attached to the benzothiophene and pyridine rings.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also feature a pyridine ring and exhibit diverse biological activities.
Uniqueness
2-Oxo-N-(pyridin-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide stands out due to its specific structural arrangement, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
65141-08-4 |
|---|---|
Fórmula molecular |
C14H10N2O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-oxo-N-pyridin-2-yl-3H-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(16-11-7-3-4-8-15-11)12-9-5-1-2-6-10(9)19-14(12)18/h1-8,12H,(H,15,16,17) |
Clave InChI |
DOWVSSUOIQOKJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C(=O)S2)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



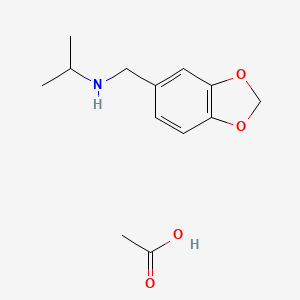
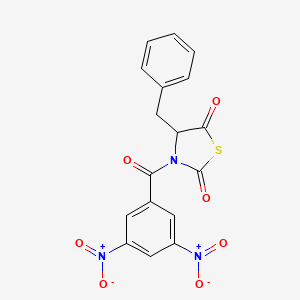

![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
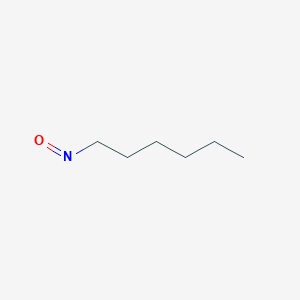
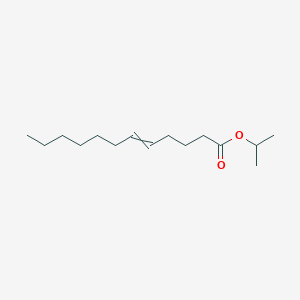
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

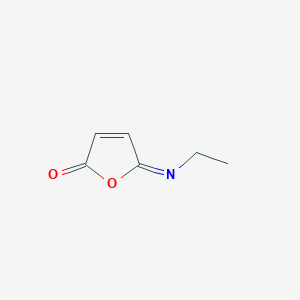
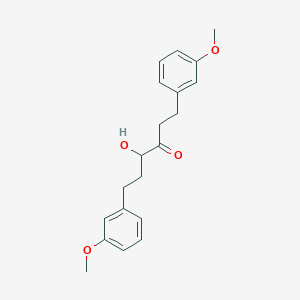
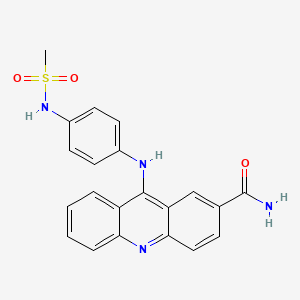
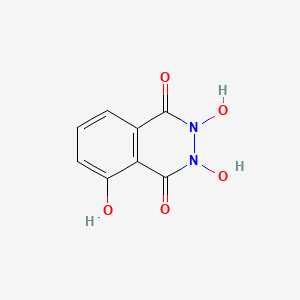
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
